molecular formula C9H13N3O2 B1493818 Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate CAS No. 1691635-08-1

Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate

Cat. No.: B1493818
CAS No.: 1691635-08-1
M. Wt: 195.22 g/mol
InChI Key: CJPXPMIBNGOKIU-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group and a dimethylamino group attached to the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,4-dichloropyrimidine and dimethylamine .

  • Reaction Steps: The reaction involves the nucleophilic substitution of the chlorine atoms in 2,4-dichloropyrimidine with dimethylamine to form the dimethylamino derivative.

  • Esterification: The resulting compound is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the pyrimidine ring to different reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester or dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Reduced pyrimidines and amines.

  • Substitution Products: Different substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to investigate the role of pyrimidines in biological systems. Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may inhibit enzymes or bind to receptors, interfering with biological pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate

  • Ethyl 2-(methylamino)pyrimidine-4-carboxylate

  • Ethyl 2-(ethylamino)pyrimidine-4-carboxylate

Uniqueness: Ethyl 2-(dimethylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(dimethylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-6-10-9(11-7)12(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPXPMIBNGOKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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